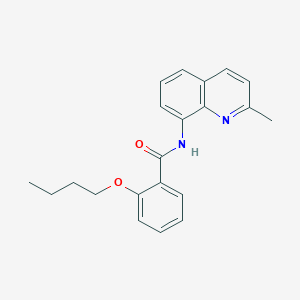![molecular formula C24H29NOS B11335334 N-(3,4-Dimethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11335334.png)
N-(3,4-Dimethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives
准备方法
合成路线和反应条件
N-(3,4-二甲基苯基)-N-[(噻吩-2-基)甲基]金刚烷-1-甲酰胺的合成通常涉及一个多步骤过程:
起始原料: 合成从金刚烷-1-羧酸、3,4-二甲基苯胺和噻吩-2-甲醇的制备开始。
中间体形成: 首先使用亚硫酰氯 (SOCl2) 在回流条件下将金刚烷-1-羧酸转化为其相应的酰氯。
酰胺形成: 然后在三乙胺 (TEA) 等碱的存在下,使酰氯与 3,4-二甲基苯胺反应,形成中间体酰胺。
最终偶联: 使用N,N'-二环己基碳二亚胺 (DCC) 等偶联试剂将中间体酰胺与噻吩-2-甲醇偶联,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高收率和高纯度。这可能包括使用自动化反应器、重结晶或色谱等纯化技术以及严格的质量控制措施。
化学反应分析
反应类型
N-(3,4-二甲基苯基)-N-[(噻吩-2-基)甲基]金刚烷-1-甲酰胺可以发生各种化学反应,包括:
氧化: 噻吩环可以被氧化形成亚砜或砜。
还原: 可以使用氢化锂铝 (LiAlH4) 等还原剂将酰胺基还原为胺。
取代: 芳香环可以发生亲电取代反应,如硝化或卤化。
常用试剂和条件
氧化: 过氧化氢 (H2O2) 或间氯过氧苯甲酸 (m-CPBA) 等氧化剂。
还原: LiAlH4 或硼氢化钠 (NaBH4) 等还原剂。
取代: 硝酸 (HNO3) 等亲电试剂用于硝化,或溴 (Br2) 等亲电试剂用于溴化。
主要形成的产物
氧化: 亚砜或砜。
还原: 胺。
取代: 硝基或卤代衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌或抗癌特性。
医药: 由于其独特的结构特征,被探索为潜在的治疗剂。
工业: 用于开发具有特定性能的先进材料。
作用机制
N-(3,4-二甲基苯基)-N-[(噻吩-2-基)甲基]金刚烷-1-甲酰胺的作用机制取决于其具体的应用。在药物化学中,它可能与酶或受体等分子靶点相互作用,通过结合相互作用调节它们的活性。金刚烷核心提供刚性和稳定性,而芳香基和噻吩基有助于结合亲和力和特异性。
相似化合物的比较
类似化合物
N-(3,4-二甲基苯基)-N-[(噻吩-2-基)甲基]金刚烷-1-甲酰胺: 可以与其他金刚烷衍生物进行比较,例如:
独特性
结构特征: 金刚烷核心同时连接有 3,4-二甲基苯基和噻吩基,使其独一无二。
其独特的结构可能赋予某些生物活性或材料性能,而这些性能在其他金刚烷衍生物中并不存在。
属性
分子式 |
C24H29NOS |
|---|---|
分子量 |
379.6 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H29NOS/c1-16-5-6-21(8-17(16)2)25(15-22-4-3-7-27-22)23(26)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-8,18-20H,9-15H2,1-2H3 |
InChI 键 |
WNAYHZNTXLXVKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C34CC5CC(C3)CC(C5)C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335252.png)
![(4-Benzylpiperazin-1-yl){1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11335267.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B11335274.png)
![7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11335279.png)
![2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B11335287.png)
![1-[(3-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335289.png)

![Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11335300.png)
![1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine](/img/structure/B11335301.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11335309.png)

![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11335319.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11335326.png)
![3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11335332.png)
